1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrrolopyridine ring system. Its chemical structure consists of a pyrrolo[3,2-b]pyridine core, bearing substituents at various positions.
- The compound’s IUPAC name is 1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .
- It combines features of both pyrrole and pyridine, making it intriguing for medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep reactions involving cyclization, functional group transformations, and carboxylation.
Reaction Conditions: These would depend on the specific synthetic strategy employed.
Industrial Production: Unfortunately, industrial-scale production methods are not well-established due to its complexity and limited applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. For example, it could target specific receptors or enzymes.
Chemistry: Explore its reactivity, stereochemistry, and synthetic applications.
Biology: Investigate its interactions with biological macromolecules.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are limited, you might consider comparing it to other pyrrolopyridine derivatives or related heterocycles.
Uniqueness: Highlight its distinctive features, such as the fluorine substitution and the specific position of the methoxyphenyl group.
Remember that this compound’s exploration is an ongoing scientific endeavor, and additional research could uncover more insights.
Properties
Molecular Formula |
C21H17FN2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H17FN2O4/c1-28-15-8-2-12(3-9-15)16-10-18(25)23-19-17(21(26)27)11-24(20(16)19)14-6-4-13(22)5-7-14/h2-9,11,16H,10H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
FVIMGGXCGKFOQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.